1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

Descripción general

Descripción

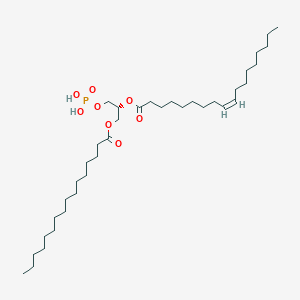

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is a phospholipid containing palmitoyl (16:0) and oleoyl (18:1) acyl substituents at the sn-1 and sn-2 positions, respectively . This compound is commonly used in the formation of lipid bilayers and has applications in various surfactant-related studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt can be synthesized through esterification reactions involving glycerol, palmitic acid, and oleic acid . The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality and yield . The process may also involve purification steps such as crystallization and chromatography to achieve high purity levels .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis

POPG Na undergoes selective hydrolysis via phospholipases, which cleave specific ester bonds:

-

Phospholipase A₂ (PLA₂) : Hydrolyzes the sn-2 oleoyl chain (C18:1), producing 1-palmitoyl-sn-glycero-3-phosphoglycerol and free oleic acid .

-

Phospholipase C (PLC) : Cleaves the phosphodiester bond, yielding diacylglycerol (DAG) and glycerophosphoglycerol .

Table 1: Enzymatic Hydrolysis Products

Non-Enzymatic Hydrolysis

Acid/base conditions accelerate ester bond cleavage:

-

Acidic Hydrolysis : Protonation of the phosphate group destabilizes the glycerol backbone, yielding palmitic acid, oleic acid, and glycerophosphoglycerol fragments .

-

Alkaline Hydrolysis : Saponification of ester bonds generates sodium salts of fatty acids and water-soluble glycerol derivatives .

Table 2: Hydrolysis Conditions and Outcomes

Oxidation and Thermal Degradation

The oleoyl chain’s double bond (C9-Z) renders POPG Na susceptible to:

-

Autoxidation : Radical-mediated peroxidation forms hydroperoxides and aldehydes, altering membrane fluidity .

-

Thermal Decomposition : Heating above 40°C induces acyl chain isomerization and phosphate group degradation .

Key Stability Parameters :

-

Storage : Stable at -20°C for ≥2 years; degrades rapidly at room temperature .

-

Air Sensitivity : Requires inert gas storage to prevent oxidation .

Interactions in Surfactant Systems

In pulmonary applications (e.g., Surfaxin®, discontinued), POPG Na:

-

Forms monolayers at air-liquid interfaces via hydrophobic acyl chains and hydrophilic headgroup interactions .

-

Synergizes with SP-B protein to enhance monolayer respreading and reduce alveolar collapse .

Table 3: Surfactant System Interactions

| Component | Interaction Type | Functional Outcome |

|---|---|---|

| SP-B protein | Electrostatic binding | Stabilizes monolayer during compression |

| Water | Hydrogen bonding | Maintains headgroup hydration |

Synthetic and Analytical Considerations

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

POPG is characterized by its dual fatty acid chains: palmitic acid (C16:0) at the sn-1 position and oleic acid (C18:1) at the sn-2 position. This mixed-chain structure contributes to its amphipathic nature, making it suitable for forming lipid bilayers and micelles. The molecular formula for POPG is with a molecular weight of approximately 771 g/mol .

Surfactant Therapy

One of the primary applications of POPG is in surfactant therapy, particularly for treating respiratory distress syndrome (RDS) in infants. As a component of synthetic lung surfactants, POPG helps reduce surface tension in the alveoli, preventing collapse and improving gas exchange. It was previously used in Surfaxin, a product aimed at compensating for surfactant deficiency in premature infants .

Case Study: Surfaxin

- Objective: To evaluate the effectiveness of POPG as a lung surfactant.

- Findings: Clinical trials demonstrated that Surfaxin significantly improved oxygenation and reduced the incidence of RDS in neonates compared to control groups receiving no surfactant therapy .

Liposome Production

POPG is utilized in the formulation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes serve as drug delivery systems that encapsulate therapeutic agents, enhancing their stability and bioavailability.

Key Applications:

- Drug Delivery: Liposomes made with POPG can improve the pharmacokinetics of drugs by facilitating targeted delivery to specific tissues or cells.

- Vaccine Development: Liposomes can be used as adjuvants in vaccines, enhancing immune responses through better antigen presentation.

Table 1: Properties of Liposomes Formulated with POPG

| Property | Description |

|---|---|

| Size | Typically 100-200 nm |

| Charge | Can be modified to be neutral or anionic |

| Stability | Enhanced stability due to lipid composition |

| Drug Loading Capacity | High capacity for hydrophilic and hydrophobic drugs |

Membrane Biology Studies

POPG's ability to form stable lipid bilayers makes it an important tool in membrane biology studies. Researchers use it to investigate membrane dynamics, permeability, and the interactions between lipids and proteins.

Applications:

Mecanismo De Acción

The mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt involves its ability to form lipid bilayers and interact with other lipid molecules . This compound reduces interfacial tension at the air/water interfaces, which is crucial for its role in surfactant applications . It also interacts with proteins and other biomolecules, influencing membrane fluidity and permeability .

Comparación Con Compuestos Similares

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): Similar in structure but contains a choline head group instead of glycerol.

1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG): Contains two palmitoyl chains instead of one palmitoyl and one oleoyl chain.

1,2-Dioleoyl-sn-glycero-3-phosphoglycerol (DOPG): Contains two oleoyl chains instead of one palmitoyl and one oleoyl chain.

Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is unique due to its mixed acyl chain composition, which provides distinct biophysical properties such as membrane fluidity and permeability . This makes it particularly useful in studies involving lipid bilayers and surfactant applications .

Actividad Biológica

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt (commonly referred to as POPG-Na), is a synthetic phospholipid that plays a significant role in various biological activities. Its unique structure, characterized by palmitoyl and oleoyl acyl chains, allows it to participate in membrane formation, cellular signaling, and the development of drug delivery systems.

- Molecular Formula : CHNaOP

- Molecular Weight : 771.0 g/mol

- CAS Registry Number : 268550-95-4

- Purity : ≥98%

- Storage Conditions : -20°C

Biological Activity

1. Membrane Formation and Stability

POPG-Na is known for its ability to form lipid bilayers, which are essential for creating artificial membranes in research settings. These bilayers can mimic biological membranes, allowing for the study of membrane dynamics and properties. The incorporation of POPG into lipid formulations enhances membrane stability and permeability, making it useful in drug delivery applications .

2. Role in Extracellular Vesicles (EVs)

Recent studies have highlighted the role of POPG-Na in the engineering of extracellular vesicles (EVs). EVs are critical for intercellular communication and can be utilized for targeted drug delivery. Research indicates that incorporating POPG into EV formulations improves their stability and increases the encapsulation efficiency of therapeutic agents such as siRNA .

3. Procoagulant Activity

POPG has been shown to exhibit procoagulant properties, which may influence its application in biomedical research related to coagulation pathways and thrombosis. The presence of phosphatidylglycerol components like POPG in membranes can interact with coagulation factors, potentially enhancing clot formation under certain conditions .

Case Study 1: Engineering EVs for Gene Delivery

A study investigated the use of POPG-Na in engineering EVs derived from A549 lung cancer cells. The results demonstrated that EVs containing POPG could effectively deliver siRNA to target cells, leading to significant gene knockdown effects. The study reported a correlation between the concentration of POPG used and the efficiency of siRNA delivery, highlighting its potential as a vector for gene therapy applications .

Case Study 2: Membrane Dynamics

Another research project focused on the phase behavior of lipid bilayers containing POPG. The findings revealed that the incorporation of POPG alters the phase transition temperatures of lipid mixtures, thereby affecting membrane fluidity and permeability. This property is crucial for understanding how cellular membranes respond to environmental changes and could inform drug design strategies .

Data Table: Comparison of Lipid Properties

| Property | POPG (Sodium Salt) | Other Phospholipids |

|---|---|---|

| Molecular Weight | 771 g/mol | Varies |

| Solubility | Sparingly soluble in water | Varies |

| Phase Transition Temp | Affected by composition | Varies |

| Procoagulant Activity | Yes | Varies |

| Application | Drug delivery, membrane studies | Varies |

Propiedades

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXDNGDRHUDFST-XQYKCTAGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H76NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268550-95-4 | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268550954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T52TI8BMQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.